3-Amino-3-cyclopropyl-1-methoxybutan-2-one is an organic compound characterized by its unique structural features, which include a cyclopropyl group and a methoxy group attached to a butanone backbone. Its molecular formula is , and it has a CAS number of 1549538-25-1. This compound is notable for its potential applications in organic synthesis, medicinal chemistry, and various industrial processes due to its distinctive chemical properties and reactivity. The presence of both the cyclopropyl and methoxy groups contributes to its unique reactivity profile, making it a subject of interest in various fields of chemical research.
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential utility in creating derivatives with varied biological activities.
The biological activity of 3-amino-3-cyclopropyl-1-methoxybutan-2-one has been explored in various studies. It has shown promise as a selective agonist for certain G protein-coupled receptors, particularly GPR88, which is implicated in neurological functions. Its unique structure may enhance its ability to penetrate biological membranes, thus facilitating its interaction with target receptors in vivo .
Additionally, preliminary studies suggest that this compound exhibits low mutagenicity and a favorable safety profile, making it a candidate for further pharmacological evaluation.
The synthesis of 3-amino-3-cyclopropyl-1-methoxybutan-2-one can be achieved through several methods, with one notable approach being:
Scaling up this synthesis for industrial applications typically involves using large-scale reactors and continuous flow systems to enhance efficiency while minimizing environmental impact.
3-Amino-3-cyclopropyl-1-methoxybutan-2-one finds applications across several domains:
Interaction studies involving 3-amino-3-cyclopropyl-1-methoxybutan-2-one focus on its reactivity with biological molecules and other chemicals. Key areas of investigation include:
These studies are essential for assessing the efficacy and safety of 3-amino-3-cyclopropyl-1-methoxybutan-2-one in various applications.
Several compounds share structural similarities with 3-amino-3-cyclopropyl-1-methoxybutan-2-one. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Cyclopropyl-2-butanone | Different position of the cyclopropyl group | |
| 3-Methoxybutan-2-one | Lacks the cyclopropyl group | |
| 1-Cyclopropylbutan-2-one | Varies by position of functional groups | |
| 1-Cyclopropyl-3,3-dimethylbutanone | Additional methyl groups enhance steric hindrance |
The unique combination of a cyclopropyl group and a methoxy substituent at specific positions distinguishes 3-amino-3-cyclopropyl-1-methoxybutan-2-one from these similar compounds. This structural arrangement influences its reactivity and potential biological properties differently than those of its analogs.